2,4,5-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-9-13(3)14(10-12(11)2)22(20,21)17-7-8-18-15(19)5-4-6-16-18/h4-6,9-10,17H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJXWRGBURGCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,5-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 321.4 g/mol
- IUPAC Name : 2,4,5-trimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Recent studies have indicated that this compound exhibits significant inhibitory activity against key enzymes involved in inflammatory processes:
- Carbonic Anhydrase (CA) : Enzyme involved in the regulation of pH and fluid balance.
- Cyclooxygenase-2 (COX-2) : An enzyme that plays a crucial role in the inflammatory response.
- 5-Lipoxygenase (5-LOX) : Involved in the synthesis of leukotrienes, mediators of inflammation.
The compound's ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties through various assays. It was found to effectively inhibit the activities of COX-2 and 5-LOX, which are pivotal in the production of pro-inflammatory mediators. In vitro studies demonstrated that it reduces the levels of inflammatory cytokines and mediators in cell cultures .
Study on Inhibition of Inflammatory Enzymes
A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry highlighted the compound's ability to inhibit COX-2 and 5-LOX. The results indicated a concentration-dependent inhibition with IC50 values comparable to known anti-inflammatory drugs .
| Enzyme | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 | 8.5 | |
| 5-LOX | 12.0 |
Antiviral Screening
In related research focusing on oxadiazoles, compounds exhibiting structural similarities to our target compound were evaluated for their anti-HBV activity. Although direct studies on our compound are lacking, these findings suggest a pathway for future research into its antiviral potential .
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a reagent or intermediate. Sulfonamides are known for their ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the pyridazine moiety adds to its versatility in synthetic pathways.
Biology
The compound has shown potential as a bioactive agent. Studies indicate that it may interact with specific biological targets, influencing pathways related to inflammation and cellular proliferation.
Medicine
Research has focused on the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial effects. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory processes.
Industrial Applications
In industry, 2,4,5-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be utilized in the development of new materials and chemical products due to its unique structural characteristics.
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX and LOX enzymes involved in inflammation |
| Receptor Modulation | Potentially modulates nuclear receptors affecting gene expression |
Anti-inflammatory Studies
In vivo studies have demonstrated significant reductions in inflammatory markers when administered to animal models with induced arthritis. The inhibition of COX and LOX pathways was identified as a key mechanism contributing to these effects.
Cancer Research
Preliminary investigations indicate that this compound may have cytotoxic effects against certain cancer cell lines. Research suggests that it could induce apoptosis through specific signaling pathways.
Metabolic Studies
The modulation of nuclear receptors such as FXR (Farnesoid X receptor) indicates potential therapeutic applications for metabolic disorders like diabetes and non-alcoholic fatty liver disease. The compound's influence on bile acid metabolism and glucose homeostasis is an area of active research.
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Significant reduction in inflammatory markers |
| Cancer Research | Cytotoxic effects on cancer cell lines |
| Metabolic Disorders | Modulation of FXR and PXR pathways |
Q & A
Basic Research Questions
What are the optimal synthetic routes and purification strategies for 2,4,5-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Pyridazinone Core Formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions (e.g., using H₂SO₄ or KOH) .
- Sulfonamide Coupling : Reacting the pyridazinone intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in aprotic solvents (e.g., DMF) under nitrogen .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Key Parameters : - Temperature control (60–80°C for cyclization).
- Catalyst use (e.g., DMAP for sulfonamide coupling).
- Yield optimization via stoichiometric adjustments (1:1.2 molar ratio for sulfonylation) .
Which spectroscopic and computational methods are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4,5-positions of benzene; ethyl linkage to pyridazinone) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~404.15 g/mol).
- Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) to predict geometry, electrostatic potential, and H-bonding sites .
How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or HDACs using fluorescence-based assays .
- Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
- Cell-Based Studies : Cytotoxicity screening (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) .
Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
How can researchers identify and validate the compound’s primary biological targets?
Methodological Answer:
- Target Fishing : Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to isolate binding proteins .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for candidate targets (e.g., HDAC1 or CXCR3 receptors) .
- CRISPR Knockout Models : Validate target relevance by assessing activity loss in target-deficient cell lines .
What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methyl with halogens or altering the ethyl linker length) .
- Bioisosteric Replacement : Swap pyridazinone with pyrimidinone to assess activity retention .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate spatial/electronic features with bioactivity .
How should contradictory data in biological assays be resolved?
Methodological Answer:
- Assay Replication : Repeat under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) .
- Off-Target Profiling : Screen against unrelated enzymes/receptors to rule out nonspecific binding .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., NBI-74330, a pyridazinone-based CXCR3 antagonist) .
What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with HDACs (PDB: 4BKX) .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess complex stability .
- Free Energy Calculations : MM-PBSA to estimate binding free energy (ΔGbind) .
How can solubility and formulation challenges be addressed for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodents (IV vs. oral administration) to optimize dosing .
What experimental designs differentiate enzyme inhibition from receptor modulation?
Methodological Answer:
- Enzyme Assays : Measure substrate conversion (e.g., acetylated lysine for HDACs) .
- Receptor Signaling : Monitor cAMP levels (for GPCRs) or calcium flux (e.g., FLIPR assays) .
- Knockdown Experiments : siRNA-mediated target silencing to isolate mechanism .
How does this compound compare to analogs like N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide?
Comparative Analysis:
- Structural Differences : Replacement of benzenesulfonamide with acetamide reduces polarity but may enhance CNS penetration .
- Bioactivity : The fluorophenyl group in the analog improves HDAC1 inhibition (IC₅₀: 0.8 µM vs. 2.5 µM for the parent compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
